n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide
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Overview
Description
n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonyl group, a hydrazinyl group, and a cyclohexylidene moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazinyl intermediate: This step involves the reaction of 4-methylcyclohexanone with hydrazine hydrate under acidic conditions to form the hydrazinyl intermediate.
Sulfonylation: The hydrazinyl intermediate is then reacted with sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Acetylation: Finally, the sulfonylated intermediate is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylidene moiety, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the hydrazinyl group, converting it to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The hydrazinyl group may also interact with enzymes, leading to inhibition or modulation of their activity. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
- n-(4-{[2-(Cyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide
- n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)propionamide
Comparison:
- The presence of the 4-methyl group in n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide provides unique steric and electronic properties, differentiating it from similar compounds.
- The specific arrangement of functional groups in this compound may result in distinct reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
5448-87-3 |
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Molecular Formula |
C15H21N3O3S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[4-[[(4-methylcyclohexylidene)amino]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H21N3O3S/c1-11-3-5-14(6-4-11)17-18-22(20,21)15-9-7-13(8-10-15)16-12(2)19/h7-11,18H,3-6H2,1-2H3,(H,16,19) |
InChI Key |
PSHDCVLQXCADBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)CC1 |
Origin of Product |
United States |
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